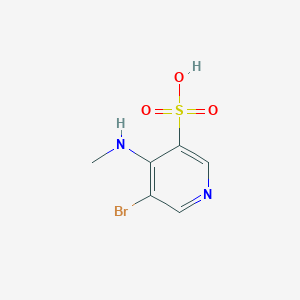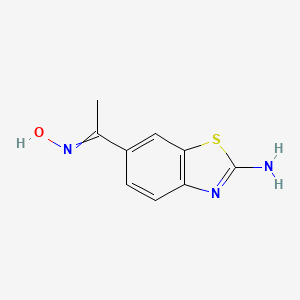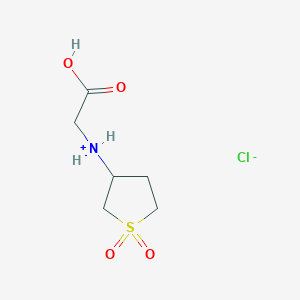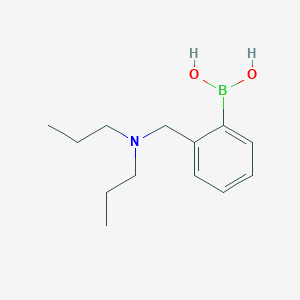
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is a heterocyclic compound that contains an oxazolone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and oxazolone functional groups makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxazolone ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxazolone ring.
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-thiazole: Contains a thiazole ring, which includes sulfur instead of oxygen.
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.
Uniqueness
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is unique due to the presence of the oxazolone ring, which imparts specific chemical reactivity and biological activity. The combination of the amino group and the oxazolone ring allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-imino-5-methyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
ZZKKTBJVKPWZED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=N)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)



![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)

